molecular formula C13H7Cl2NO3 B8533742 (2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone

(2-Chloro-5-nitrophenyl)(2-chlorophenyl)methanone

Cat. No. B8533742
M. Wt: 296.10 g/mol
InChI Key: DWAPEQQGSYXCJT-UHFFFAOYSA-N
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Patent
US04460781

Procedure details

A mixture of 900 mL of dimethyl formamide, 165 mL of toluene, 65.6 g (1.13 mol) of anhydrous potassium fluoride, and 74.6 g (0.252 mol) of (2-chloro-5-nitrophenyl)(2-chlorophenyl)methanone was stirred and heated to reflux. It was dried by distilling out 170 mL of distillate, and then heated under reflux overnight. It was cooled in an ice bath and diluted with 1 l of water and 100 mL of hexane. After 1 hr the gold-colored precipitate was collected and dissolved in 300 mL of methylene chloride. The solution, after separation of water, was dried over sodium sulfate and concentrated in vacuo. The residue was slurried in ether (cold) to leave crude 2-nitroxanthene-9-one. The ether solution was concentrated in vacuo and the residue recrystallized from methanol to give the product, 60°-64°.
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
65.6 g
Type
reactant
Reaction Step One
Quantity
74.6 g
Type
reactant
Reaction Step One
Quantity
165 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)C=[O:4].[F-].[K+].Cl[C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-:17])=[O:16])=[CH:11][C:10]=1[C:18]([C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][C:21]=1Cl)=[O:19]>C1(C)C=CC=CC=1>[N+:15]([C:12]1[CH:13]=[CH:14][C:9]2[O:4][C:21]3[C:20](=[CH:25][CH:24]=[CH:23][CH:22]=3)[C:18](=[O:19])[C:10]=2[CH:11]=1)([O-:17])=[O:16] |f:1.2|

Inputs

Step One
Name
Quantity
900 mL
Type
reactant
Smiles
CN(C=O)C
Name
Quantity
65.6 g
Type
reactant
Smiles
[F-].[K+]
Name
Quantity
74.6 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C1=C(C=CC=C1)Cl
Name
Quantity
165 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
CUSTOM
Type
CUSTOM
Details
It was dried
DISTILLATION
Type
DISTILLATION
Details
by distilling out 170 mL of distillate
TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
It was cooled in an ice bath
ADDITION
Type
ADDITION
Details
diluted with 1 l of water and 100 mL of hexane
CUSTOM
Type
CUSTOM
Details
After 1 hr the gold-colored precipitate was collected
Duration
1 h
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in 300 mL of methylene chloride
CUSTOM
Type
CUSTOM
Details
The solution, after separation of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=2C(C3=CC=CC=C3OC2C=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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